molecular formula C13H9F3O2 B2684776 1-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)ethanone CAS No. 1157857-87-8

1-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)ethanone

Cat. No.: B2684776
CAS No.: 1157857-87-8
M. Wt: 254.208
InChI Key: WDMYOASMTISUEK-UHFFFAOYSA-N
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Description

1-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)ethanone is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring and an ethanone group

Scientific Research Applications

1-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)ethanone has diverse applications in scientific research:

Safety and Hazards

Specific safety and hazard information for “1-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)ethanone” is not provided in the search results . It’s important to handle all chemical compounds with appropriate safety precautions.

Preparation Methods

The synthesis of 1-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzaldehyde and furan derivatives.

    Reaction Conditions: The key reaction involves the formation of a carbon-carbon bond between the furan ring and the phenyl ring.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)ethanone undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of 1-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)ethanone involves its interaction with specific molecular targets:

Properties

IUPAC Name

1-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O2/c1-8(17)11-6-7-12(18-11)9-4-2-3-5-10(9)13(14,15)16/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMYOASMTISUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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